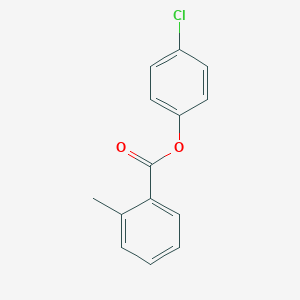
o-Toluic acid, 4-chlorophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Toluic acid, 4-chlorophenyl ester is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as 4-chlorobenzyl acetate and is used as a building block in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of o-Toluic acid, 4-chlorophenyl ester is not well understood. However, it is believed to act as a nucleophile in organic reactions, which makes it a useful building block in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of o-Toluic acid, 4-chlorophenyl ester. However, studies have shown that it can be toxic to aquatic organisms and may cause skin irritation in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using o-Toluic acid, 4-chlorophenyl ester in laboratory experiments is its versatility. It can be used in a wide range of organic reactions and is a useful building block in the synthesis of various organic compounds. However, its toxicity and potential to cause skin irritation can be a limitation in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the use of o-Toluic acid, 4-chlorophenyl ester in scientific research. One potential direction is the development of new catalysts and reagents for organic synthesis. Another direction is the use of this compound in the development of new pharmaceuticals and materials science. Additionally, further research is needed to understand the mechanism of action and potential toxicity of this compound.
Synthesemethoden
The synthesis of o-Toluic acid, 4-chlorophenyl ester can be achieved through several methods, including the esterification of o-toluic acid with 4-chlorobenzoyl chloride in the presence of a catalyst. Other methods include the reaction of 4-chlorobenzyl alcohol with acetic anhydride in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
O-Toluic acid, 4-chlorophenyl ester has been used extensively in scientific research due to its unique properties. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used in the development of new catalysts and reagents for organic synthesis.
Eigenschaften
Molekularformel |
C14H11ClO2 |
|---|---|
Molekulargewicht |
246.69 g/mol |
IUPAC-Name |
(4-chlorophenyl) 2-methylbenzoate |
InChI |
InChI=1S/C14H11ClO2/c1-10-4-2-3-5-13(10)14(16)17-12-8-6-11(15)7-9-12/h2-9H,1H3 |
InChI-Schlüssel |
GINBDDAROBWNDR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate](/img/structure/B290974.png)







